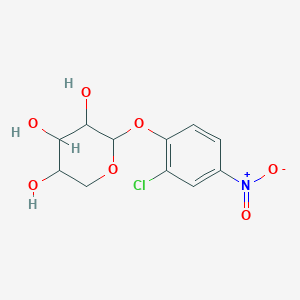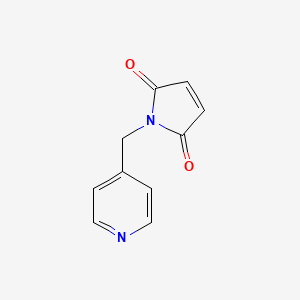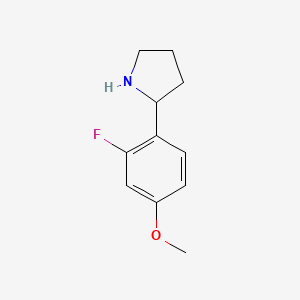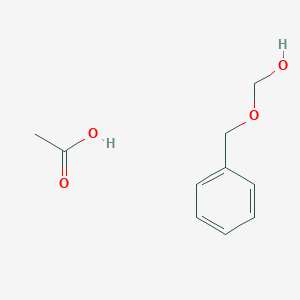
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol is a chemical compound with the molecular formula C12H14ClNO8 It is known for its unique structure, which includes a chloro-nitrophenyl group attached to an oxane ring with three hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitrophenol and a suitable oxane derivative.
Nucleophilic Substitution: The 2-chloro-4-nitrophenol undergoes a nucleophilic substitution reaction with the oxane derivative in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industry standards.
化学反应分析
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the oxane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and chloro groups may also contribute to its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenyl β-D-Glucopyranoside: Similar structure but with a glucopyranoside moiety instead of an oxane ring.
2-Chloro-4-nitrophenyl α-D-Glucopyranoside: Another glucopyranoside derivative with similar functional groups.
2-Chloro-4-nitrophenyl-β-D-galactopyranoside: A galactopyranoside derivative with a similar chloro-nitrophenyl group.
Uniqueness
2-(2-Chloro-4-nitrophenoxy)oxane-3,4,5-triol is unique due to its oxane ring structure with three hydroxyl groups, which imparts distinct chemical and physical properties compared to its glucopyranoside and galactopyranoside counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C11H12ClNO7 |
|---|---|
分子量 |
305.67 g/mol |
IUPAC 名称 |
2-(2-chloro-4-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H12ClNO7/c12-6-3-5(13(17)18)1-2-8(6)20-11-10(16)9(15)7(14)4-19-11/h1-3,7,9-11,14-16H,4H2 |
InChI 键 |
ZJPKFJOCBJEGNG-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)








![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)
